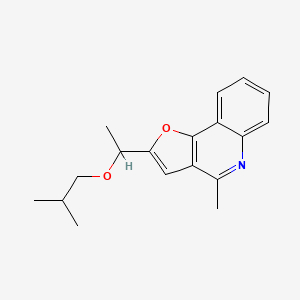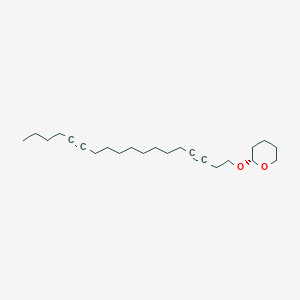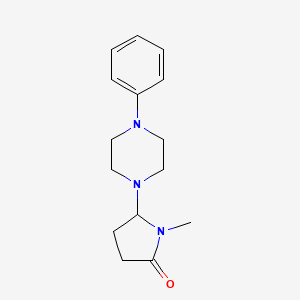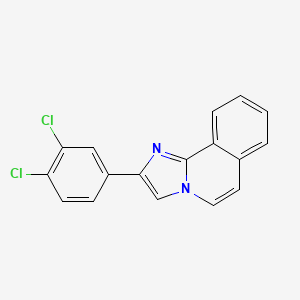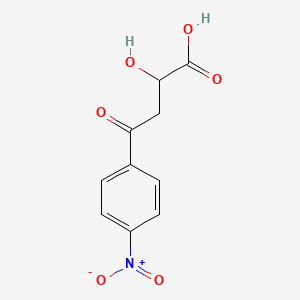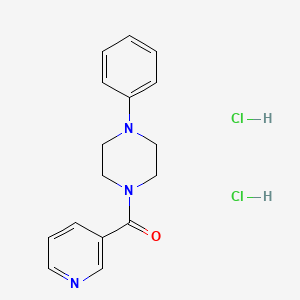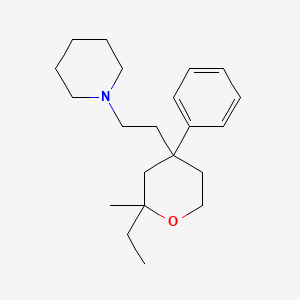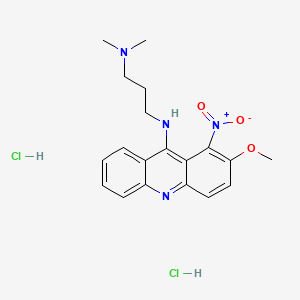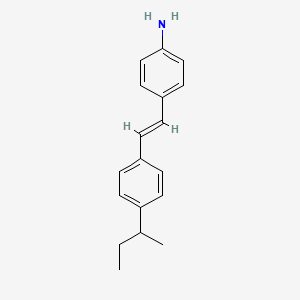
trans-4'-sec-Butyl-4-aminostilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4’-sec-Butyl-4-aminostilbene: is a derivative of stilbene, a compound known for its diverse applications in pharmaceutical and material chemistry. Stilbenes, including trans-4’-sec-Butyl-4-aminostilbene, exhibit significant biological activities such as anticancer, antimicrobial, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-sec-Butyl-4-aminostilbene typically involves the reaction of 4-sec-butylbenzaldehyde with aniline under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield trans-4’-sec-Butyl-4-aminostilbene .
Industrial Production Methods: Industrial production of trans-4’-sec-Butyl-4-aminostilbene may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4’-sec-Butyl-4-aminostilbene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4’-sec-Butyl-4-aminostilbene is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers .
Biology: In biological research, it is studied for its potential anticancer and antimicrobial properties .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating diseases such as cancer and infections .
Industry: In the industrial sector, trans-4’-sec-Butyl-4-aminostilbene is used in the production of materials with specific optical and electronic properties .
Wirkmechanismus
The mechanism of action of trans-4’-sec-Butyl-4-aminostilbene involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For example, its anticancer activity is attributed to the inhibition of tyrosine kinases, which play a crucial role in cell proliferation and survival . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- trans-4-tert-Butyl-4-aminostilbene
- trans-4-aminostilbene
- cis-4-aminostilbene
- 4-aminobibenzyl
Uniqueness: trans-4’-sec-Butyl-4-aminostilbene stands out due to its unique sec-butyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
345667-59-6 |
|---|---|
Molekularformel |
C18H21N |
Molekulargewicht |
251.4 g/mol |
IUPAC-Name |
4-[(E)-2-(4-butan-2-ylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C18H21N/c1-3-14(2)17-10-6-15(7-11-17)4-5-16-8-12-18(19)13-9-16/h4-14H,3,19H2,1-2H3/b5-4+ |
InChI-Schlüssel |
IUUSIWRRDXBJIU-SNAWJCMRSA-N |
Isomerische SMILES |
CCC(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


